Cas no 886505-22-2 ((1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride)

(1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- [(1-甲基-1H-咪唑基-2-基)甲基](四氢呋喃-2-基甲基)胺二盐酸盐
- [(1-methyl-1H-imidazol-2-yl)methyl](tetrahydrofuran-2-ylmethyl)amine dihydrochloride
- [(1-Methyl-1H-imidazol-2-yl)methyl]-(tetrahydrofuran-2-ylmethyl)amine dihydrochloride
- N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine;dihydrochloride
- 1-(1-Methyl-1h-imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine dihydrochloride
- N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine
- (1-METHYL-1H-IMIDAZOL-2-YLMETHYL)-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE
- (1-methyl-1 h-imidazol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine
- [(1-methyl-1h-imidazol-2-yl)methyl](oxolan-2-ylmethyl)amine
- AKOS016347241
- 1-(1-methyl-1H-imidazol-2-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine dihydrochloride
- AKOS003593744
- 886505-22-2
- ALBB-015242
- (1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride
-
- MDL: MFCD06740609
- インチ: 1S/C10H17N3O.2ClH/c1-13-5-4-12-10(13)8-11-7-9-3-2-6-14-9;;/h4-5,9,11H,2-3,6-8H2,1H3;2*1H
- InChIKey: YKEZNEWPNNZYBW-UHFFFAOYSA-N
- ほほえんだ: Cl[H].Cl[H].O1C([H])([H])C([H])([H])C([H])([H])C1([H])C([H])([H])N([H])C([H])([H])C1=NC([H])=C([H])N1C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 195.137162174Da
- どういたいしつりょう: 195.137162174Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 39.1
(1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride セキュリティ情報
- 危険レベル:IRRITANT
(1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 029651-10g |
1-Methyl-1 H -imidazol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine |
886505-22-2 | 10g |
£1837.00 | 2022-02-28 | ||
Fluorochem | 029651-1g |
1-Methyl-1 H -imidazol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine |
886505-22-2 | 1g |
£409.00 | 2022-02-28 | ||
Fluorochem | 029651-5g |
1-Methyl-1 H -imidazol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine |
886505-22-2 | 5g |
£1225.00 | 2022-02-28 | ||
A2B Chem LLC | AJ03250-1g |
[(1-Methyl-1h-imidazol-2-yl)methyl](tetrahydrofuran-2-ylmethyl)amine dihydrochloride |
886505-22-2 | >95% | 1g |
$578.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747619-1g |
1-(1-Methyl-1h-imidazol-2-yl)-n-((tetrahydrofuran-2-yl)methyl)methanamine |
886505-22-2 | 98% | 1g |
¥2990.00 | 2024-04-26 | |
TRC | M242195-100mg |
[(1-Methyl-1H-imidazol-2-yl)methyl](tetrahydrofuran-2-ylmethyl)amine dihydrochloride |
886505-22-2 | 100mg |
$ 185.00 | 2022-06-04 | ||
Chemenu | CM527834-1g |
1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine |
886505-22-2 | 97% | 1g |
$352 | 2023-02-17 | |
A2B Chem LLC | AJ03250-10g |
[(1-Methyl-1h-imidazol-2-yl)methyl](tetrahydrofuran-2-ylmethyl)amine dihydrochloride |
886505-22-2 | >95% | 10g |
$1550.00 | 2024-04-19 | |
Crysdot LLC | CD11031049-1g |
1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine |
886505-22-2 | 97% | 1g |
$617 | 2024-07-18 | |
TRC | M242195-250mg |
[(1-Methyl-1H-imidazol-2-yl)methyl](tetrahydrofuran-2-ylmethyl)amine dihydrochloride |
886505-22-2 | 250mg |
$ 380.00 | 2022-06-04 |
(1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride 関連文献
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
(1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochlorideに関する追加情報
Professional Introduction to (1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride (CAS No. 886505-22-2)
(1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 886505-22-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structural features of this molecule, particularly its imidazole and tetrahydrofuran moieties, contribute to its unique chemical properties and potential therapeutic applications.
The imidazole ring is a key structural component of many bioactive molecules, including several FDA-approved drugs. Its presence in (1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride suggests that the compound may interact with biological targets in a manner similar to these known drugs. Recent studies have highlighted the importance of imidazole derivatives in the development of new therapeutic agents, particularly those targeting neurological and inflammatory disorders.
The tetrahydrofuran (THF) group in the molecule adds another layer of complexity, influencing both its solubility and reactivity. THF-derived compounds are often used in pharmaceuticals due to their ability to enhance bioavailability and improve pharmacokinetic profiles. The combination of the imidazole and THF moieties in (1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride makes it a versatile scaffold for drug discovery.
In recent years, there has been a growing interest in developing small-molecule inhibitors for various disease targets. The< strong> (1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride compound has shown potential as an inhibitor in preclinical studies, particularly in models of inflammation and pain management. Its ability to modulate key enzymes and receptors involved in these pathways makes it a promising candidate for further development.
The dihydrochloride salt form of this compound enhances its stability and solubility, which are critical factors for pharmaceutical formulations. This salt form also improves the compound's bioavailability, making it more effective when administered orally or intravenously. The dihydrochloride modification is a common practice in drug development to optimize pharmacokinetic properties.
Current research is focused on understanding the molecular mechanisms by which (1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride exerts its biological effects. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to elucidate its structure-function relationships. These studies aim to provide insights into how the compound interacts with its target proteins and how these interactions lead to therapeutic outcomes.
The pharmacological profile of this compound is being evaluated through various in vitro and in vivo assays. These studies are designed to assess its efficacy, selectivity, and potential side effects. Preliminary results suggest that (1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride may have a favorable safety profile, which is crucial for its translation from preclinical to clinical use.
The development of novel drug candidates is a complex process that involves multiple stages, from initial discovery to clinical trials. The< strong> (1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride compound represents an early stage in this process but holds significant promise based on its preliminary findings. Further research is needed to fully understand its potential and to determine whether it will advance into clinical development.
In conclusion, (1-Methyl-H-imidazol-Z - ylmethyI( tetrahyd rofur an-Z - ylmeth yl )amin e d i hy droch lor ide) (CAS No. 886505 22 2) is a promising compound with potential therapeutic applications in various disease areas. Its unique structural features, combined with preliminary evidence of biological activity, make it an attractive candidate for further research and development. As our understanding of its pharmacological properties continues to grow, so too does the possibility that it may contribute to the next generation of pharmaceutical treatments.
886505-22-2 ((1-Methyl-1H-imidazol-2-yl)methyl(tetrahydrofuran-2-ylmethyl)amine dihydrochloride) 関連製品
- 2517201-78-2(2-Piperazinemethanol, 4-(phenylmethyl)-, hydrochloride (1:2))
- 2137818-23-4(Carbamic acid, N-[[2-(3-chloro-1-oxo-3-buten-1-yl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester)
- 622360-64-9((2Z)-3-oxo-2-(pyridin-3-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate)
- 1344973-33-6((1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol)
- 155590-28-6(2-(2-methylpropanoyl)cyclohexane-1,3-dione)
- 1923056-74-9(N-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine hydrochloride)
- 1599059-56-9(8-chloro-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepine-1,1-dione)
- 1804871-76-8(2-Amino-3-fluoro-4-(trifluoromethoxy)benzamide)
- 1780790-60-4(5-(azetidin-3-yloxy)-1H-indole)
- 478043-45-7(4-[(4-Chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dione)




